AT-13148
Overview
Description
AT13148 is a novel, orally bioavailable, multi-AGC kinase inhibitor. It is known for its potent pharmacodynamic and antitumor activity. This compound targets multiple AGC kinases, including protein kinase B (AKT), protein kinase A (PKA), protein kinase G (PKG), and Rho-associated protein kinase (ROCK), making it a promising candidate for cancer therapy .
Mechanism of Action
AT13148, also known as (S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, UNII-A49037RP1E, or AT-13148, is a novel, oral multi-AGC kinase inhibitor . This article will delve into the mechanism of action of AT13148, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
AT13148 is a potent inhibitor of multiple AGC kinases, including AKT, p70S6 kinase, PKA, SGK, and ROCK . These kinases are key components of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently deregulated in various cancers .
Mode of Action
AT13148 acts as an ATP-competitive inhibitor, blocking the activity of its target kinases . It causes substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation . This inhibition leads to the induction of apoptosis in a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects .
Biochemical Pathways
The primary biochemical pathway affected by AT13148 is the PI3K-AKT signaling pathway . By inhibiting multiple AGC kinases, AT13148 disrupts the signaling through this pathway, leading to a decrease in cell proliferation and an increase in apoptosis . Gene expression studies have shown that AT13148 predominantly affects apoptosis genes .
Pharmacokinetics
AT13148 is orally bioavailable and has moderate to low plasma clearance across several species . In a first-in-human study, at a dose of 180 mg, the mean C_max and AUC were 400 nmol/L and 13,000 nmol/L/hour, respectively .
Result of Action
The primary result of AT13148’s action is the induction of apoptosis in cancer cells . This is achieved through the substantial blockade of substrate phosphorylation of its target kinases, leading to disruption of the PI3K-AKT signaling pathway . In vitro studies have shown that this leads to an anti-proliferative, pro-apoptotic action .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AT13148 involves high-throughput X-ray crystallography and fragment-based lead discovery techniques. The compound is an ATP-competitive inhibitor, and its preparation includes the use of chiral high-performance liquid chromatography (HPLC) for enantiomeric separation . The optimal mobile phase for the separation of AT13148 enantiomers is a mixture of n-hexane, 2-propanol, and diethylamine .
Industrial Production Methods: Industrial production methods for AT13148 are not extensively documented. the compound’s preparation involves standard organic synthesis techniques, including the use of chiral stationary phases for enantiomeric purity and high-throughput screening for activity against multiple kinases .
Chemical Reactions Analysis
Types of Reactions: AT13148 undergoes various chemical reactions, including phosphorylation inhibition and apoptosis induction. It is known to inhibit the phosphorylation of substrates of AKT, p70S6 kinase, PKA, ROCK, and SGK .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of AT13148 include n-hexane, 2-propanol, and diethylamine for enantiomeric separation . The compound is also tested in various biochemical assays to determine its inhibitory effects on kinase activity .
Major Products Formed: The major products formed from the reactions involving AT13148 are phosphorylated and non-phosphorylated substrates of the targeted kinases. The compound induces apoptosis in cancer cells with clinically relevant genetic defects .
Scientific Research Applications
AT13148 has significant applications in scientific research, particularly in cancer therapy. It has shown potent antitumor activity in preclinical models, including HER2-positive, PIK3CA-mutant breast cancer, PTEN-deficient prostate cancer, and PTEN-deficient uterine tumor xenografts . The compound is also being investigated for its potential to inhibit metastasis and proliferation in solid tumors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AT13148 include other multi-AGC kinase inhibitors and selective AKT inhibitors such as CCT128930 . These compounds also target AGC kinases but may have different selectivity profiles and mechanisms of action.
Uniqueness: AT13148 is unique due to its ability to simultaneously inhibit multiple AGC kinases, which may increase antitumor activity and minimize clinical resistance compared to targeting a single kinase . This multi-target approach distinguishes AT13148 from more selective kinase inhibitors, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056901-62-2 | |
Record name | AT-13148 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT-13148 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of AT13148?
A1: AT13148 is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]
Q2: How does AT13148 exert its anti-tumor effects?
A2: AT13148 inhibits the kinase activity of its targets, leading to downstream effects such as:
- Inhibition of cell proliferation and migration: By targeting ROCK kinases, AT13148 disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []
- Induction of apoptosis: AT13148 promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]
- Sensitization to chemotherapy: AT13148 may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []
Q3: Does AT13148 affect AKT phosphorylation?
A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with AT13148. [, ]
Q4: What is the molecular formula and weight of AT13148?
A4: The molecular formula of AT13148 is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []
Q5: What is the pharmacokinetic profile of AT13148?
A5: Studies in mice indicate that AT13148 exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []
Q6: What pharmacodynamic markers have been investigated for AT13148?
A6: Several pharmacodynamic markers have been assessed, including:
- AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
- ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []
- PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []
- Gene expression: Microarray studies revealed distinct effects of AT13148 compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]
Q7: What in vitro models have been used to assess AT13148 activity?
A7: AT13148 demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:
- PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]
- HER2 amplification: BT474 breast cancer []
- PIK3CA mutations: BT474 breast cancer []
- KRAS mutations [, , , ]
Q8: What in vivo models have been used to assess AT13148 activity?
A8: AT13148 has shown antitumor activity in various xenograft models:
- HER2-positive, PIK3CA-mutant BT474 breast cancer []
- PTEN-deficient PC3 human prostate cancer []
- PTEN-deficient MES-SA uterine tumor [, ]
- KPC mouse pancreatic cancer model []
- Human TKCC5 patient-derived pancreatic tumor cells []
Q9: What resistance mechanisms have been identified for AT13148?
A9: In A2780 human ovarian cancer cells, acquired resistance to AT13148 was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []
Q10: Does AT13148 exhibit cross-resistance with other kinase inhibitors?
A10: AT13148-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []
Q11: What are the known toxicities associated with AT13148?
A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []
Q12: Are there any known biomarkers for predicting AT13148 efficacy?
A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with AT13148 sensitivity:
- PTEN mutations []
- KIT and PDGFRA amplifications, particularly with KDR co-amplification []
- VHL mutations in kidney cancer cell lines []
Q13: Have any biomarkers been identified for monitoring AT13148 treatment response?
A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during AT13148 treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.